molecular formula C9H14BrF3O B13298811 1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane

1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane

Cat. No.: B13298811
M. Wt: 275.11 g/mol
InChI Key: IZFKWUVAJFBSNQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane is an organic compound with the molecular formula C9H14BrF3O. This compound is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a cycloheptane ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane typically involves the reaction of cycloheptane with bromine and 2,2,2-trifluoroethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of cycloheptane derivatives with different functional groups.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoroethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane can be compared with other similar compounds, such as:

    1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a cycloheptane ring, leading to different chemical properties and reactivity.

    1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar to the previous compound but with the trifluoroethoxy group in a different position on the benzene ring.

    1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane: This compound has a cyclohexane ring, which affects its chemical behavior compared to the cycloheptane derivative.

Properties

Molecular Formula

C9H14BrF3O

Molecular Weight

275.11 g/mol

IUPAC Name

1-bromo-2-(2,2,2-trifluoroethoxy)cycloheptane

InChI

InChI=1S/C9H14BrF3O/c10-7-4-2-1-3-5-8(7)14-6-9(11,12)13/h7-8H,1-6H2

InChI Key

IZFKWUVAJFBSNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Br)OCC(F)(F)F

Origin of Product

United States

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